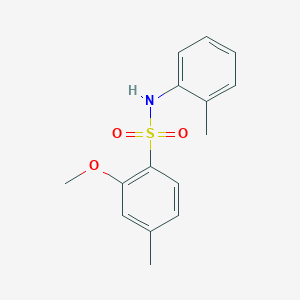
2-methoxy-4-methyl-N-(2-methylphenyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-methoxy-4-methyl-N-(2-methylphenyl)benzenesulfonamide is a chemical compound that is commonly known as MMB or MMB-FUBINACA. It is a synthetic cannabinoid that is structurally similar to the psychoactive compound tetrahydrocannabinol (THC) found in marijuana. MMB-FUBINACA has gained significant attention in recent years due to its potential use as a research chemical in the field of pharmacology.
Mécanisme D'action
MMB-FUBINACA acts as a potent agonist of the CB1 and CB2 receptors, which leads to the activation of downstream signaling pathways. This results in the modulation of various physiological processes, including the release of neurotransmitters and the regulation of ion channels.
Biochemical and Physiological Effects:
The biochemical and physiological effects of MMB-FUBINACA are similar to those of 2-methoxy-4-methyl-N-(2-methylphenyl)benzenesulfonamide found in marijuana. It has been shown to induce psychoactive effects such as euphoria, relaxation, and altered perception of time. It also has potential therapeutic applications in the treatment of pain, anxiety, and inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using MMB-FUBINACA in lab experiments is its high potency and selectivity for the CB1 and CB2 receptors. This makes it a useful tool for investigating the mechanisms underlying the effects of synthetic cannabinoids on the body. However, one of the limitations of using MMB-FUBINACA is its potential for abuse and dependence, which may limit its use in certain research settings.
Orientations Futures
There are several future directions for research on MMB-FUBINACA. One area of interest is the investigation of its potential therapeutic applications in the treatment of various medical conditions. Another area of interest is the development of novel synthetic cannabinoids with improved selectivity and potency for the CB1 and CB2 receptors. Additionally, further research is needed to better understand the long-term effects of MMB-FUBINACA on the body and its potential for abuse and dependence.
Méthodes De Synthèse
The synthesis of MMB-FUBINACA involves the reaction of 4-methylvalerophenone with 2-methylphenylmagnesium bromide to form a ketone intermediate. The ketone is then reacted with methoxyphenylboronic acid to form an alcohol intermediate, which is subsequently treated with sulfuryl chloride to form the final product.
Applications De Recherche Scientifique
MMB-FUBINACA has been used in various scientific research studies to investigate the effects of synthetic cannabinoids on the body. It has been shown to have a high affinity for the cannabinoid receptors CB1 and CB2 in the brain, which are responsible for regulating various physiological processes such as pain sensation, appetite, and mood.
Propriétés
Nom du produit |
2-methoxy-4-methyl-N-(2-methylphenyl)benzenesulfonamide |
|---|---|
Formule moléculaire |
C15H17NO3S |
Poids moléculaire |
291.4 g/mol |
Nom IUPAC |
2-methoxy-4-methyl-N-(2-methylphenyl)benzenesulfonamide |
InChI |
InChI=1S/C15H17NO3S/c1-11-8-9-15(14(10-11)19-3)20(17,18)16-13-7-5-4-6-12(13)2/h4-10,16H,1-3H3 |
Clé InChI |
BWALDWWQQXFWTN-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C)OC |
SMILES canonique |
CC1=CC(=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



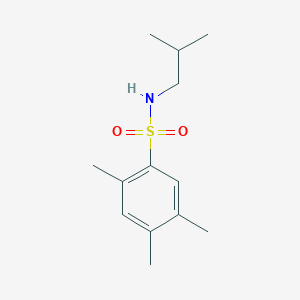
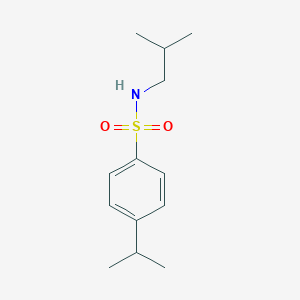
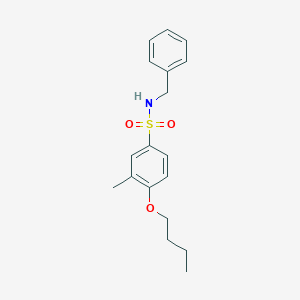
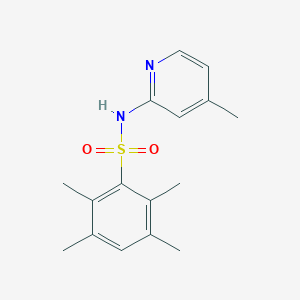
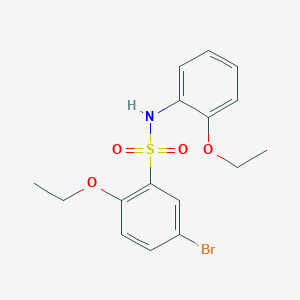
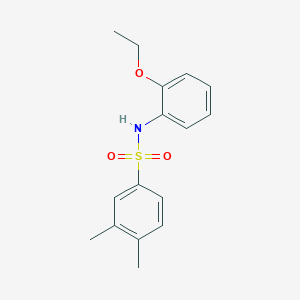
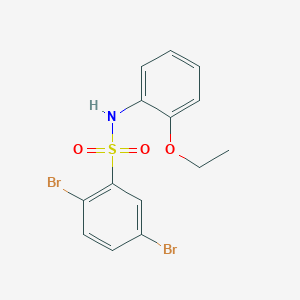
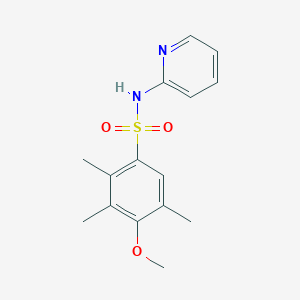
![Ethyl 4-{[4-(pentyloxy)-1-naphthyl]sulfonyl}-1-piperazinecarboxylate](/img/structure/B272636.png)
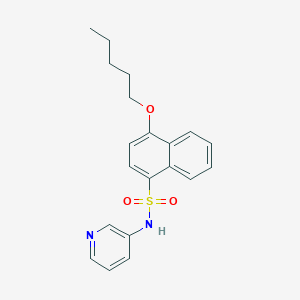
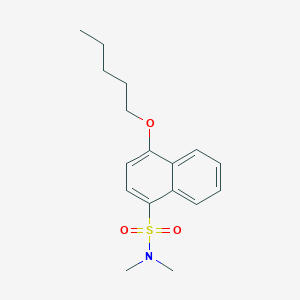
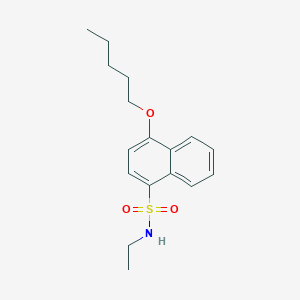
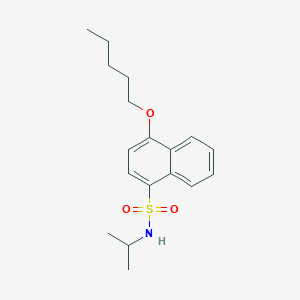
![1,4-Bis[(2-methoxy-4-methylphenyl)sulfonyl]-2-methylpiperazine](/img/structure/B272645.png)